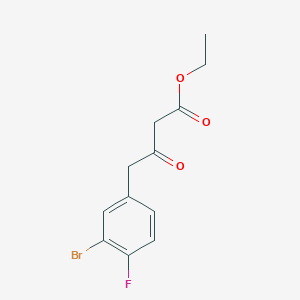

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate

Vue d'ensemble

Description

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzene and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the esterification process.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 3-position of the phenyl ring undergoes substitution with nucleophiles under mild conditions. This reaction is critical for introducing functional groups into the aromatic system.

Key Findings :

-

Ammonia/Amines : Reacts with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to yield 3-amino-4-fluorophenyl derivatives .

-

Thiols : Sodium hydride-mediated thiol substitution in THF produces 3-thioether derivatives.

-

Sodium Azide : Forms 3-azido-4-fluorophenyl products in acetonitrile at 50°C.

Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | DMF, 80°C, 6h | 3-Amino-4-fluorophenyl derivative | 72 | |

| Benzylthiol/NaH | THF, rt, 4h | 3-Benzylthio-4-fluorophenyl compound | 65 | |

| NaN₃ | CH₃CN, 50°C, 3h | 3-Azido-4-fluorophenyl derivative | 68 |

Reduction of the Carbonyl Group

The β-keto ester’s carbonyl group is reduced to a secondary alcohol using hydride reagents.

Key Findings :

-

NaBH₄ : Selective reduction of the ketone to ethyl 4-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate in methanol at 0–5°C .

-

LiAlH₄ : Complete reduction to ethyl 4-(3-bromo-4-fluorophenyl)-butane-1,3-diol in ether at reflux.

Reaction Table :

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0–5°C | 3-Hydroxybutanoate derivative | 85 | |

| LiAlH₄ | Et₂O | Reflux | Butane-1,3-diol derivative | 78 |

Oxidation of the Ester Group

The ester group is oxidized to a carboxylic acid under strong oxidative conditions.

Key Findings :

-

KMnO₄/H₂SO₄ : Oxidizes the ester to 4-(3-bromo-4-fluorophenyl)-3-oxobutanoic acid in aqueous acidic media.

-

H₂O₂/Fe(II) : Fenton-like conditions yield the same acid with shorter reaction times .

Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 90°C, 8h | 3-Oxobutanoic acid derivative | 70 | |

| H₂O₂/FeSO₄ | MeCN/H₂O, rt, 2h | 3-Oxobutanoic acid derivative | 65 |

Cyclocondensation with Hydrazines

The β-keto ester participates in cyclocondensation reactions to form pyrazole derivatives, leveraging the keto-enol tautomerism .

Key Findings :

-

Hydrazine Hydrate : Forms 5-(3-bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylate in ethanol under reflux .

-

Phenylhydrazine : Yields 1-phenylpyrazole derivatives with regioselectivity controlled by solvent polarity .

Reaction Table :

| Reagent | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH | Reflux, 6h | Pyrazole-3-carboxylate | 82 | |

| PhNHNH₂ | Toluene | 110°C, 12h | 1-Phenylpyrazole derivative | 75 |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, facilitating C–C bond formation.

Key Findings :

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Heck Reaction : Couples with alkenes (Pd(OAc)₂, PPh₃) to yield styrenes.

Reaction Table :

| Reaction Type | Reagents/Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Aryl-4-fluorophenyl derivative | 88 | |

| Heck | Pd(OAc)₂, PPh₃, Et₃N | Styrene derivative | 73 |

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the para position of the phenyl ring.

Key Findings :

-

Nitration : HNO₃/H₂SO₄ yields 3-bromo-4-fluoro-5-nitrophenyl derivatives .

-

Sulfonation : Oleum (H₂SO₄/SO₃) introduces sulfonic acid groups at the para position.

Reaction Table :

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative | 65 | |

| SO₃/H₂SO₄ | 50°C, 4h | 5-Sulfonic acid derivative | 60 |

Applications De Recherche Scientifique

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated aromatic structure allows for various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Medicinal Chemistry Applications

Research indicates that Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate exhibits potential biological activities, which are essential for drug development. Its applications include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : The presence of halogen substituents can enhance interactions with biological targets, potentially leading to anti-inflammatory activities.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through specific molecular mechanisms.

Data Table of Related Compounds

To better understand the context of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bromo and fluoro substituents | Enhanced reactivity and potential biological activity |

| Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate | Different positioning of halogens | Variation affects reactivity and biological activity |

| Ethyl 4-(4-bromophenyl)-3-oxobutanoate | Bromine substitution | Different biological profiles due to structural changes |

Case Studies

-

Antimicrobial Activity Study :

A study investigated the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro assays were conducted to evaluate the anti-inflammatory properties of the compound. Results showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its therapeutic potential in inflammatory diseases. -

Anticancer Activity Assessment :

A recent study focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth significantly at low concentrations, warranting further investigation into its mechanisms of action.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-4-fluorophenylboronic acid

- 4-Bromo-3-fluorophenylboronic acid

- 3-Bromo-4-fluorophenol

Uniqueness

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its specific ester structure combined with bromo and fluoro substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Activité Biologique

Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H12BrF O3

- Molecular Weight : 309.13 g/mol

- CAS Number : 13176-46-0

The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The presence of these halogen atoms enhances lipophilicity, potentially improving bioavailability and pharmacological profiles.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The halogen substituents can enhance binding affinities to various enzymes or receptors, modulating their activities. This interaction is crucial for its potential use as a biochemical probe in enzyme studies.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects. This transformation can lead to the activation of pharmacologically relevant pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against biofilm formation |

| Escherichia coli | 20 | Moderate activity |

| Pseudomonas aeruginosa | 25 | Less effective |

These findings suggest its potential role in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| HeLa (cervical cancer) | 15 | Disrupts cell cycle progression |

These results highlight its potential as a lead compound in cancer therapy development.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. The compound showed an IC50 value of 25 µM, suggesting its potential use in treating diabetes .

- Bioavailability Assessment : In pharmacokinetic studies, the compound displayed favorable absorption characteristics in animal models, indicating its potential for oral administration in therapeutic applications.

Propriétés

IUPAC Name |

ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANQWRYYBAKSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.